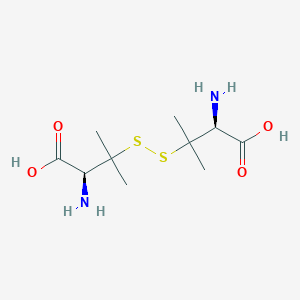

D-Penicillamine disulfide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYPKGFSZHXASD-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312638 | |

| Record name | D-Penicillamine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20902-45-8 | |

| Record name | D-Penicillamine disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Penicillamine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiodi-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE DISULFIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FPI4N5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of D-Penicillamine Disulfide from D-Penicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of D-penicillamine disulfide from its precursor, D-penicillamine. D-penicillamine is a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis. Its primary oxidative metabolite is this compound. Understanding the synthesis of this disulfide is crucial for studying the metabolism of D-penicillamine, for its use as an analytical standard, and for its potential role in various biochemical processes.

Physicochemical Properties

A summary of the key physicochemical properties of D-penicillamine and this compound is presented in Table 1 for easy reference and comparison.

| Property | D-Penicillamine | This compound |

| Molecular Formula | C₅H₁₁NO₂S | C₁₀H₂₀N₂O₄S₂ |

| Molecular Weight | 149.21 g/mol | 296.41 g/mol |

| CAS Number | 52-67-5 | 20902-45-8 |

| Appearance | White or practically white, crystalline powder[1] | White powder or crystals |

| Melting Point | 202–206 °C (with decomposition)[1] | 204 °C (with decomposition) |

| Optical Rotation | -62.4° (c=2.5 in 1.0 M NaOH) | -75° (c=1 in 1 M NaOH) |

| Solubility | Soluble in water, less so in alcohol[1] | Slightly soluble in water and aqueous base |

Synthesis Overview

The synthesis of this compound from D-penicillamine is fundamentally an oxidation reaction that couples two molecules of the parent thiol. This transformation is readily achieved under mild conditions, and several methods can be employed. The most common approaches involve air oxidation, often catalyzed by metal ions, or the use of mild oxidizing agents such as hydrogen peroxide.

Caption: Chemical transformation of D-Penicillamine to this compound.

Experimental Protocols

While this compound is often formed in vivo as a metabolite[2] or occurs as an impurity in D-penicillamine preparations[3], specific preparative protocols are not extensively detailed in recent literature. The following sections provide detailed, representative methodologies based on established principles of thiol oxidation.

Method 1: Air Oxidation Catalyzed by Copper(II)

This method utilizes atmospheric oxygen as the primary oxidant, with a catalytic amount of a metal salt to facilitate the reaction. The oxidation of D-penicillamine is known to be catalyzed by copper ions[4][5].

Materials:

-

D-Penicillamine

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

Procedure:

-

Dissolution: Dissolve a known quantity of D-penicillamine (e.g., 5.0 g) in deionized water (e.g., 250 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

pH Adjustment: Adjust the pH of the solution to approximately 7.5-8.0 using 1 M NaOH. This deprotonates the thiol group, increasing its nucleophilicity and susceptibility to oxidation.

-

Catalyst Addition: Prepare a dilute aqueous solution of CuSO₄·5H₂O (e.g., 10 mg in 1 mL of water) and add it dropwise to the stirring D-penicillamine solution. A color change may be observed, indicating the formation of a copper-penicillamine complex.

-

Reaction: Allow the solution to stir vigorously, open to the atmosphere, at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the D-penicillamine spot/peak and the appearance of the disulfide product. The reaction is typically left for 24-48 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, adjust the pH of the solution to the isoelectric point of this compound (around pH 5-6) using 1 M HCl. This will decrease its solubility.

-

Cool the solution in an ice bath for several hours to promote precipitation of the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove residual water.

-

-

Purification: The crude product can be recrystallized from a hot water/ethanol mixture to achieve higher purity.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Yield: While specific preparative yields are not widely reported, this facile oxidation is expected to proceed in high conversion. Yields will be dependent on the efficiency of the precipitation and recrystallization steps.

Method 2: Hydrogen Peroxide Mediated Oxidation

Hydrogen peroxide is a clean and effective oxidizing agent for the formation of disulfide bonds. The reaction is generally straightforward and proceeds under mild conditions. The generation of hydrogen peroxide during the copper-catalyzed oxidation of D-penicillamine has been documented, supporting its utility as a direct oxidant for this transformation[6][7].

Materials:

-

D-Penicillamine

-

Hydrogen peroxide (H₂O₂), 3% (w/v) solution

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution: Dissolve D-penicillamine (e.g., 5.0 g) in deionized water (e.g., 200 mL) in an Erlenmeyer flask with magnetic stirring.

-

Oxidation: Slowly add a 3% solution of hydrogen peroxide dropwise to the D-penicillamine solution at room temperature. A slight excess of H₂O₂ (approximately 1.1 equivalents relative to the thiol groups) is typically used. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the solution under reduced pressure to approximately half its original volume.

-

Add an equal volume of ethanol to the concentrated aqueous solution to induce precipitation of the this compound.

-

Cool the mixture in an ice bath for at least 2 hours.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the product with cold ethanol.

-

-

Purification and Drying: Recrystallize the product from a hot water/ethanol mixture and dry under vacuum.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: Compare the observed melting point with the literature value (approx. 204 °C with decomposition).

-

Optical Rotation: Measure the specific rotation in 1 M NaOH and compare with the reported value (approx. -75°).

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show the disappearance of the thiol proton present in D-penicillamine and characteristic shifts for the other protons in the disulfide molecule.

-

FT-IR: The infrared spectrum will show the absence of the S-H stretching vibration (typically around 2550 cm⁻¹) that is present in D-penicillamine.

-

Mass Spectrometry: Confirm the molecular weight of the product (296.41 g/mol ).

-

-

Chromatography: Assess the purity of the compound using HPLC or TLC.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from D-penicillamine is a straightforward oxidative process that can be achieved with high efficiency using common laboratory reagents. The protocols provided in this guide offer a solid foundation for researchers to produce this important metabolite for analytical, biochemical, and drug development studies. Proper characterization of the final product is essential to ensure its purity and identity.

References

- 1. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. CN102627592A - Preparation method of high-purity D-penicillamine - Google Patents [patents.google.com]

- 4. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Penicillamine: analysis of the mechanism of copper-catalyzed hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of D-Penicillamine Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Penicillamine disulfide, the oxidized form of the chelating agent D-penicillamine, plays a crucial role in various biochemical and therapeutic processes. As a key metabolite, its chemical properties are of significant interest in fields ranging from pharmacology to analytical chemistry. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related scientific disciplines.

Physicochemical Properties

This compound is an organic disulfide formed from the oxidation of two D-penicillamine molecules.[1] Its fundamental properties are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₄S₂ | [1] |

| Molecular Weight | 296.41 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 204 °C (with decomposition) | [2] |

| Solubility | Slightly soluble in water and aqueous bases. | [2][3] |

| Optical Activity | [α]²⁵/D: -75° (c=1 in 1 M NaOH) |

Spectroscopic Data

The structural elucidation and analytical quantification of this compound rely on various spectroscopic techniques. Below are the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine proton adjacent to the amino and carboxyl groups, as well as the diastereotopic methyl protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons, the methine carbon, the methyl carbons, and the carboxyl carbon. The chemical shift of the carbon atom attached to the sulfur is particularly indicative of the disulfide linkage.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. These include broad O-H stretching vibrations from the carboxylic acid groups, N-H stretching from the primary amine groups, and C=O stretching from the carboxylic acid. The absence of a prominent S-H stretching band (typically around 2550 cm⁻¹) is a key indicator of disulfide bond formation.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The fragmentation of disulfide-linked peptides in mass spectrometry can be complex, often involving cleavage of the disulfide bond itself.[5][6][7] The electrospray ionization (ESI) mass spectrum would be expected to show the protonated molecule [M+H]⁺ at m/z 297.09.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis: Oxidation of D-Penicillamine

A common method for the synthesis of this compound is the oxidation of D-penicillamine. This can be achieved through various oxidizing agents, including air (oxygen) in an aqueous solution, often catalyzed by metal ions like copper(II).[8]

Protocol:

-

Dissolve D-penicillamine in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Introduce a catalytic amount of a copper(II) salt solution (e.g., CuSO₄).

-

Stir the solution at room temperature, open to the atmosphere, to allow for aerial oxidation.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

The resulting this compound may precipitate from the solution or can be isolated by adjusting the pH to its isoelectric point.

Purification: Recrystallization

Purification of the synthesized this compound can be achieved by recrystallization to obtain a product of high purity.

Protocol:

-

Dissolve the crude this compound in a minimal amount of hot water or a suitable solvent mixture (e.g., water-ethanol).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of this compound in biological and pharmaceutical samples. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using UV-Vis or electrochemical detectors.[8]

Signaling Pathways and Logical Relationships

This compound is involved in several key biological processes, primarily related to the therapeutic actions of its parent compound, D-penicillamine.

Role in Cystinuria Treatment

In the treatment of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones, D-penicillamine is administered to reduce the concentration of insoluble cystine. It achieves this through a thiol-disulfide exchange reaction, where D-penicillamine reacts with cystine to form a mixed disulfide of penicillamine (B1679230) and cysteine, which is significantly more soluble than cystine and is readily excreted in the urine. This process involves the in-vivo formation of this compound as a byproduct.

Copper Chelation in Wilson's Disease

D-penicillamine is a first-line treatment for Wilson's disease, a genetic disorder leading to copper accumulation. The therapeutic mechanism involves the chelation of excess copper by D-penicillamine. During this process, D-penicillamine reduces Cu(II) to Cu(I) and is itself oxidized to this compound.[8][9] The resulting Cu(I)-penicillamine complex is then excreted.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

References

- 1. This compound | C10H20N2O4S2 | CID 9882671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 20902-45-8 [m.chemicalbook.com]

- 3. 20902-45-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of D-Penicillamine Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of D-Penicillamine disulfide, a key metabolite of the therapeutic agent D-penicillamine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data, along with comprehensive experimental protocols and a visualization of its metabolic formation.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the characterization of this compound.

Table 1: ¹H NMR Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |

| 1.42, 1.51 | Singlet | Methyl protons (-CH₃) |

| 1.73, 1.79 | Singlet | Methyl protons (-CH₃) |

| 3.77 | Singlet | Methine proton (-CH) |

| 3.98 | Singlet | Methine proton (-CH) |

| Note: Data acquired in D₂O. The presence of multiple singlets for the methyl and methine protons is due to the diastereotopic nature of the gem-dimethyl groups and the chirality of the α-carbon. |

Table 2: Mass Spectrometry Fragmentation

| Precursor Ion (m/z) | Fragmentation Type | Fragment Ions (m/z) |

| 297.0937 | MS/MS | 280, 180, 107 |

| 295.0792 ([M-H]⁻) | MS/MS | 179.9, 147.9, 114 |

| Source: PubChem.[1] |

Table 3: Vibrational Spectroscopy Data

| Technique | Wavenumber (cm⁻¹) | Assignment |

| Raman | ~510 | S-S stretch |

| Raman | ~640 | C-S stretch |

| Note: These are characteristic vibrational frequencies for disulfide and carbon-sulfur bonds and are expected to be prominent in the Raman spectrum of this compound. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 10-12 ppm

¹³C NMR Acquisition Parameters:

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30')

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 200-220 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm for ¹H).

-

Integrate the signals in the ¹H spectrum.

-

Assign the peaks based on chemical shift, multiplicity, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation:

-

FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups (e.g., N-H, C-H, C=O, C-S).

Raman Spectroscopy

Objective: To characterize the disulfide and carbon-sulfur bonds.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Microscope for sample visualization and laser focusing.

Sample Preparation:

-

Place a small amount of the solid this compound powder on a microscope slide.

-

Alternatively, the sample can be analyzed in a glass vial.

Acquisition Parameters:

-

Laser Wavelength: 532 nm or 785 nm

-

Laser Power: 1-10 mW (use low power to avoid sample degradation)

-

Integration Time: 1-10 seconds

-

Number of Accumulations: 10-20

-

Spectral Range: 200-3500 cm⁻¹

Data Processing:

-

Perform cosmic ray removal and baseline correction.

-

Identify and label the characteristic Raman scattering peaks.

-

Pay close attention to the regions around 500-550 cm⁻¹ (S-S stretch) and 600-700 cm⁻¹ (C-S stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

Sample Preparation:

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Mass Range: m/z 50-500

-

Collision Energy (for MS/MS): Varies depending on the instrument and desired fragmentation (e.g., 10-40 eV).

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺).

-

For MS/MS data, analyze the fragmentation pattern to identify characteristic losses and structural motifs.

Metabolic Pathway Visualization

This compound is a major metabolite of D-penicillamine. The metabolic pathway involves the oxidation of the thiol group of D-penicillamine. This can occur through disulfide exchange with endogenous disulfides like cystine or through direct oxidation.

References

D-Penicillamine Disulfide: An In-Vitro Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-penicillamine, a disease-modifying antirheumatic drug (DMARD) and chelating agent, undergoes oxidation to form D-penicillamine disulfide. This transformation is not merely a metabolic byproduct but a pivotal step in its mechanism of action, particularly in vitro. This technical guide delves into the core in vitro mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex interactions through signaling pathways and experimental workflows. The multifaceted actions of this compound, including its influence on immune responses, collagen metabolism, and copper-mediated processes, are explored to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

D-penicillamine has a well-established, albeit not fully elucidated, role in the treatment of various conditions, including rheumatoid arthritis, Wilson's disease, and cystinuria.[1][2] In biological systems, D-penicillamine (P-SH) is rapidly oxidized to low molecular weight disulfides, including this compound, and to a lesser extent, protein-bound disulfides.[3] The disulfide form is not merely an inactive metabolite but actively participates in and mediates several of the therapeutic and toxic effects attributed to the parent compound. Understanding the in vitro mechanism of this compound is crucial for optimizing its therapeutic applications and mitigating its adverse effects.

Core In Vitro Mechanisms of Action

The in vitro effects of this compound are diverse, spanning immunomodulation, regulation of collagen synthesis, and interaction with metal ions, particularly copper. These actions are often intertwined and dependent on the specific cellular context and microenvironment.

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties in vitro, primarily affecting T lymphocyte function. In the presence of copper ions, D-penicillamine inhibits lymphoblastic transformation induced by polyclonal mitogens and reduces immunoglobulin production by lymphocytes stimulated with Pokeweed mitogen.[4] This inhibitory action is directed at helper T lymphocytes and is mediated by the production of hydrogen peroxide (H₂O₂).[4][5]

The inhibitory effect on T-lymphocytes is a copper-dependent process involving the generation of reactive oxygen species (ROS).

Caption: Copper-dependent inhibition of T-lymphocyte proliferation.

Monocytes can counteract this inhibitory effect, suggesting a complex interplay of different cell types in the overall immune response to this compound.[4][5]

Effects on Collagen Metabolism

D-penicillamine and its disulfide form have a notable impact on collagen synthesis and cross-linking. In vitro studies using fibroblast cell cultures have shown that low concentrations of D-penicillamine (100 µmol/l) decrease the biosynthesis of both type I and type III collagens.[6] The primary mechanism is believed to be the inhibition of collagen cross-linking by forming a thiazolidine (B150603) ring with lysyl-derived aldehydes, which are crucial intermediates in the formation of stable cross-links.[7] This leads to an accumulation of bifunctional cross-links and a decrease in the synthesis of polyfunctional cross-links, ultimately affecting collagen stability.[7]

A typical in vitro experiment to assess the effect on collagen cross-linking involves incubating reconstituted collagen fibrils with lysyl oxidase and D-penicillamine.

Caption: Workflow for assessing collagen cross-linking inhibition.

Interaction with Copper and Redox Cycling

D-penicillamine is a potent copper chelator, and its disulfide form is central to this interaction.[8] The process involves the reduction of Cu(II) to Cu(I) by D-penicillamine, which is concurrently oxidized to this compound.[8][9] This redox cycling, particularly in the presence of oxygen, leads to the generation of hydrogen peroxide (H₂O₂).[8][9]

The interaction between D-penicillamine and copper is a key driver of its biological activity, leading to the production of reactive oxygen species.

Caption: Redox cycling of copper with D-penicillamine.

This generation of H₂O₂ has been shown to be cytotoxic to cancer cells in vitro, suggesting a potential application of D-penicillamine as an anticancer agent.[10][11] The cytotoxicity is dependent on the presence of copper and can be mitigated by catalase, confirming the role of H₂O₂.[11]

Thiol-Disulfide Exchange in Cystinuria

In the context of cystinuria, an inherited disorder characterized by the accumulation of cystine, D-penicillamine's mechanism involves a thiol-disulfide exchange reaction.[12][13] D-penicillamine reacts with the less soluble cystine to form a more soluble mixed disulfide of penicillamine (B1679230) and cysteine, along with penicillamine disulfide.[13][14] This process effectively reduces the concentration of cystine in the plasma and urine, preventing the formation of cystine stones.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on D-penicillamine and its disulfide.

Table 1: Effects on Collagen Synthesis and Cross-linking

| Parameter | Cell/System | D-Penicillamine Concentration | Observed Effect | Reference |

| Collagen Biosynthesis | Fibroblast Cell Cultures | 100 µmol/l | Decreased synthesis of type I and type III collagens | [6] |

| Allysin Content | Reconstituted Chick Bone Collagen | Not specified | Increased | [7] |

| Polyfunctional Cross-link Synthesis | Reconstituted Chick Bone Collagen | Not specified | Decreased | [7] |

| Bifunctional Cross-link Concentration | Reconstituted Chick Bone Collagen | Not specified | Increased (2-fold) | [7] |

Table 2: Immunomodulatory Effects

| Parameter | Cell Type | D-Penicillamine Concentration | Condition | Observed Effect | Reference |

| Lymphoblastic Transformation | Lymphocytes | Not specified | In the presence of copper ions | Inhibited | [4] |

| Immunoglobulin Production | Lymphocytes | Not specified | Stimulated by Pokeweed mitogen | Decreased | [4] |

| T-Lymphocyte Proliferation | Human T-Lymphocytes | Not specified | In the presence of copper or ceruloplasmin | Inhibited | [5] |

Table 3: Cytotoxicity and ROS Generation

| Cell Line | D-Penicillamine Concentration | Cupric Sulfate Concentration | Effect | Reference |

| MCF-7 (Breast Cancer) | ≤ 400 µM | 10 µM | Concentration-dependent cytotoxicity | [11] |

| HL-60 (Leukemia) | ≤ 400 µM | 10 µM | Concentration-dependent cytotoxicity | [11] |

| U251 (Glioblastoma) | Not specified | Not specified | Co-treatment with copper caused a decrease in viability and a marked increase in ROS | [10] |

Detailed Experimental Protocols

In Vitro T-Lymphocyte Proliferation Assay

Objective: To assess the inhibitory effect of D-penicillamine and copper on T-lymphocyte proliferation.

Methodology:

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll-Hypaque density gradient centrifugation. T-lymphocytes are further purified by rosetting with sheep red blood cells.

-

Cell Culture: Purified T-lymphocytes are cultured in RPMI-1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.

-

Treatment: Cells are pre-incubated with varying concentrations of D-penicillamine and CuSO₄ for a specified period (e.g., 1 hour).

-

Stimulation: Lymphocyte proliferation is stimulated by the addition of a mitogen such as phytohemagglutinin (PHA).

-

Proliferation Measurement: After a 72-hour incubation period, cellular proliferation is quantified by measuring the incorporation of [³H]thymidine into DNA. Cells are pulsed with [³H]thymidine for the final 18 hours of culture.

-

Data Analysis: The amount of incorporated radioactivity is measured using a liquid scintillation counter. Results are expressed as counts per minute (CPM) or as a percentage of the control (mitogen-stimulated cells without D-penicillamine/copper).

(Protocol synthesized from concepts described in[4][5])

In Vitro Collagen Synthesis Assay

Objective: To determine the effect of D-penicillamine on collagen biosynthesis by fibroblasts.

Methodology:

-

Cell Culture: Human skin fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics until confluent.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of D-penicillamine (e.g., 100 µmol/l). A control group without D-penicillamine is also maintained.

-

Metabolic Labeling: To measure collagen synthesis, [¹⁴C]proline is added to the culture medium. Ascorbic acid is also added to facilitate prolyl hydroxylation.

-

Protein Extraction: After a 24-hour incubation, the cell layer and medium are harvested separately. Proteins are precipitated with trichloroacetic acid (TCA).

-

Collagenase Digestion: The protein precipitates are washed and then digested with purified bacterial collagenase to specifically degrade collagen.

-

Quantification: The amount of [¹⁴C]proline incorporated into collagen (collagenase-digestible protein) and non-collagen protein is determined by liquid scintillation counting.

-

Data Analysis: The results are expressed as the amount of collagen synthesized relative to the total protein synthesis.

(Protocol synthesized from concepts described in[6])

Conclusion

The in vitro mechanism of action of this compound is complex and multifaceted. Its ability to modulate immune responses, interfere with collagen metabolism, and participate in redox cycling with copper ions underscores its diverse pharmacological profile. The generation of hydrogen peroxide as a consequence of its interaction with copper appears to be a central event in its immunomodulatory and potential cytotoxic activities. Furthermore, its role in thiol-disulfide exchange is fundamental to its therapeutic effect in cystinuria. This guide provides a foundational understanding of these in vitro mechanisms, offering valuable insights for researchers and professionals in the field of drug development and pharmacology. Further research is warranted to fully elucidate the intricate downstream signaling pathways and to explore the therapeutic potential of targeting these mechanisms in various disease states.

References

- 1. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]

- 2. [D-penicillamine and collagen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro mechanism of oxidation of D-penicillamine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of D-penicillamine on collagen biosynthesis by fibroblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Chemosensitivity of U251 Cells to the Co-treatment of D-Penicillamine and Copper: Possible Implications on Wilson Disease Patients [frontiersin.org]

- 11. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cystinuria: An Overview of Diagnosis and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYSTINURIA: EFFECT OF D-PENICILLAMINE ON PLASMA AND URINARY CYSTINE CONCENTRATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cystinuria.org [cystinuria.org]

- 15. scilit.com [scilit.com]

The Biological Activity of D-Penicillamine Disulfide: A Technical Overview for Researchers

An In-depth Exploration of the Mechanisms and Therapeutic Implications of a Key Metabolite

D-Penicillamine, a disease-modifying antirheumatic drug (DMARD) and chelating agent, has long been a subject of scientific inquiry. While its therapeutic applications in Wilson's disease, cystinuria, and rheumatoid arthritis are well-documented, the biological activities of its metabolites, particularly D-penicillamine disulfide, are less comprehensively understood. This technical guide provides a detailed examination of the biological activity of this compound, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Metabolism

D-penicillamine is rapidly absorbed after oral administration and undergoes extensive metabolism. A significant portion of D-penicillamine is converted to its disulfide form, this compound, as well as mixed disulfides with cysteine and other thiols.[1][2][3] Approximately 80% of D-penicillamine in plasma is bound to proteins, especially albumin.[4][5] The disulfide metabolites are considered the most significant in terms of plasma concentration and are primarily eliminated through renal excretion.[4][5][6] The formation of this compound is a key aspect of its metabolism and is thought to play a role in its overall biological effects.

Table 1: Physicochemical Properties of this compound [7][8]

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₄S₂ |

| Molecular Weight | 296.41 g/mol |

| Appearance | White or practically white crystalline powder |

| Melting Point | 204 °C (decomposes) |

| Optical Activity | [α]25/D −75° (c = 1 in 1 M NaOH) |

Core Biological Activities and Mechanisms of Action

The biological activity of this compound is multifaceted, stemming from its chemical structure and its role as a metabolite of D-penicillamine. Its effects can be broadly categorized into immunomodulation, metal chelation, and redox activities.

Immunomodulatory Effects

D-penicillamine has been shown to exert immunosuppressive effects, particularly on T-lymphocytes.[9] In vitro studies have demonstrated that D-penicillamine, in the presence of copper ions, inhibits the proliferation of human T-lymphocytes.[10] This inhibition is mediated by the generation of hydrogen peroxide (H₂O₂).[11] While the direct effects of this compound on T-cell activity are less studied, its formation from D-penicillamine suggests a potential role in the overall immunomodulatory profile of the parent drug. The mechanism involves the inhibition of helper T-cell function without significantly affecting B-cells or augmenting suppressor cell function.[12]

Figure 1: D-Penicillamine's inhibition of T-cell proliferation.

Copper Chelation and Redox Activity

D-penicillamine is a well-known chelating agent for copper, a property central to its use in Wilson's disease.[4] The interaction with copper is complex, involving the reduction of Cu(II) to Cu(I) and the concomitant oxidation of D-penicillamine to its disulfide form.[13][14] This redox cycling can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which can have both therapeutic and cytotoxic effects.[14][15][16] Studies have shown that D-penicillamine in the presence of copper can induce apoptosis in cancer cells through oxidative stress.[1][17][18] The disulfide form itself is part of this redox cycle and its stability and reactivity are crucial to the overall process.

References

- 1. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An outline of D-penicillamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hanc.info [hanc.info]

- 5. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]

- 11. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. benchchem.com [benchchem.com]

- 14. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Study of pro- and anti-oxidative properties of D-penicillamine in a system comprising high-molar-mass hyaluronan, ascorbate, and cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo interactions of D-penicillamine with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Stability of D-Penicillamine Disulfide Under Physiological Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a chiral therapeutic agent, and its oxidized form, D-penicillamine disulfide, represent a critical redox couple in various pharmacological and biological contexts. The stability of the disulfide form is paramount to understanding the drug's mechanism of action, its pharmacokinetic profile, and its interactions within the physiological milieu. This technical guide provides a comprehensive overview of the stability of this compound, focusing on the core requirements of drug development and research professionals.

Under physiological conditions, D-penicillamine is readily oxidized to this compound and can also form mixed disulfides with endogenous thiols such as cysteine and glutathione.[1] The disulfide forms, particularly when bound to proteins like albumin, contribute significantly to the drug's persistence in plasma.[2] The inherent stability of the this compound bond is notably higher than that of other disulfides, such as captopril (B1668294) disulfide, rendering it more resistant to reduction.[3] This characteristic has profound implications for its biological activity and potential for accumulation.[3]

Data Presentation: Stability and Reactivity of this compound

The quantitative data available primarily focuses on the reductive cleavage of this compound by physiological thiols, rather than its intrinsic degradation under varying pH and temperature. The following tables summarize the key findings regarding its reactivity.

Table 1: Reductive Cleavage of this compound by Various Reducing Agents

| Reducing Agent (Concentration) | % Reduction of this compound | pH | Reference |

| Tributyl phosphine (B1218219) (200 mM) | No detectable reduction | Not Specified | [3] |

| Glutathione (25 mM) | 15% | 7.4 | [3] |

| Dithioerythritol (25 mM) | 8% | 7.4 | [3] |

| Cysteine (25 mM) | 5.1% | 7.4 | [3] |

Table 2: Kinetic Comparison of the Reduction of D-Penicillamine Disulfides and Captopril Disulfide by Glutathione at pH 7.4

| Disulfide Species | Relative Initial Rate of Reduction | Relative Equilibrium Constant for Reduction | Reference |

| This compound | 1 | 1 | [3] |

| D-Penicillamine-Cysteine Disulfide | 6-fold higher than this compound | Not Reported | [3] |

| Captopril Disulfide | 267-fold higher than this compound | 875-fold higher than this compound | [3] |

Experimental Protocols

Accurate quantification of D-penicillamine and its disulfide forms in biological matrices is crucial for stability and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Protocol 1: HPLC Analysis of D-Penicillamine and its Disulfides with Pre-column Derivatization using N-(1-pyrenyl)maleimide (NPM)

This method is suitable for the sensitive quantification of D-penicillamine in biological samples.

1. Sample Preparation: a. To 10 µL of diluted plasma or tissue homogenate, add 240 µL of Tris-EDTA buffer. b. Add 750 µL of a 1 mM NPM solution in a suitable organic solvent. c. Vortex the mixture and incubate at room temperature for 30 minutes. d. Stop the reaction by adding 5 µL of 1/6 M HCl. The derivatized sample is stable for at least two weeks when stored at 4°C.[4] e. Filter the sample through a 0.2 µm acrodisc filter before injection.[4]

2. HPLC System and Conditions: a. Column: 3 µm C18 reverse-phase column.[4] b. Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile). The exact gradient should be optimized for the specific column and system. c. Flow Rate: Typically around 1 mL/min. d. Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NPM-penicillamine adduct. e. Column Temperature: Ambient.[4]

3. Quantification: a. Prepare a calibration curve using known concentrations of D-penicillamine standards subjected to the same derivatization procedure. b. The linearity of the assay for D-penicillamine typically ranges from 4 to 2500 nM.[4]

Protocol 2: HPLC Analysis of D-Penicillamine and its Disulfides with Electrochemical Detection

This method allows for the simultaneous determination of the reduced and disulfide forms.

1. Sample Preparation: a. For plasma samples, precipitate proteins by adding an equal volume of a suitable acid (e.g., perchloric acid) and centrifuge. b. The supernatant can be directly injected or further diluted with the mobile phase.

2. HPLC System and Conditions: a. Column: Reversed-phase ion-pairing column. b. Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol). c. Flow Rate: Typically 0.8-1.2 mL/min. d. Detection: Electrochemical detector with dual gold/mercury amalgam electrodes in series. i. The upstream electrode is set to a reducing potential to cleave the disulfide bonds. ii. The downstream electrode is set to an oxidizing potential to detect the resulting thiols.[2]

3. Quantification: a. Prepare calibration curves for both D-penicillamine and this compound. b. The detection limits are typically in the picomole range.[2]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound.

Caption: Metabolic conversion of D-penicillamine to its disulfide and mixed disulfide forms.

Caption: Interaction of D-penicillamine with the myeloperoxidase (MPO) enzymatic cycle.

Caption: Potential modulation of the Keap1-Nrf2 antioxidant response pathway by D-penicillamine.

Conclusion

This compound exhibits significant stability under physiological conditions, primarily attributed to its resistance to reductive cleavage by endogenous thiols. This stability is a key factor in its pharmacokinetic profile and sustained therapeutic action. While quantitative data on its degradation kinetics as a function of pH and temperature remains an area for further investigation, the available evidence underscores its robust nature. The provided experimental protocols offer a foundation for the accurate quantification of D-penicillamine and its disulfide forms, essential for ongoing research and drug development. Furthermore, the elucidation of its interactions with key signaling pathways, such as the myeloperoxidase and Keap1-Nrf2 systems, provides valuable insights into its multifaceted pharmacological effects. This guide serves as a comprehensive resource for professionals seeking to understand and manipulate the stability and reactivity of this important therapeutic agent.

References

- 1. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for assaying D-penicillamine in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Decoding Degradation: An In-depth Technical Guide to the Identification of D-Penicillamine Disulfide Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of degradation products of D-Penicillamine disulfide. Understanding the stability of this molecule is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This document details potential degradation pathways, analytical methodologies for identification and quantification, and presents a framework for conducting forced degradation studies.

Introduction to this compound and its Stability

D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. In biological systems and during storage, D-penicillamine readily oxidizes to form its major transformation product, this compound.[1][2] This disulfide dimer can, in turn, be subject to further degradation under various environmental conditions, potentially impacting the therapeutic outcome and safety profile of the drug product. Therefore, a thorough understanding of the degradation pathways and the resulting products is paramount for formulation development, stability testing, and regulatory compliance.

Forced degradation studies are a key component of this understanding, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[3] These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis to accelerate the formation of degradation products.[3]

Potential Degradation Pathways and Products

While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, based on the chemical structure of the molecule and the known reactivity of disulfide bonds and amino acids, several degradation pathways can be postulated.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. For this compound, the amide linkages are susceptible to hydrolysis under acidic or basic conditions, although this is generally less likely than reactions involving the disulfide bond.

-

Acidic and Basic Conditions: Extreme pH conditions can potentially lead to the cleavage of the peptide-like amide bonds, although the disulfide bond is typically more reactive. Under strongly basic conditions, a β-elimination reaction can occur at the disulfide bridge, leading to desulfurization.[4]

Oxidative Degradation

The sulfur atoms in the disulfide bond are susceptible to oxidation.

-

Oxidizing Agents (e.g., hydrogen peroxide): Oxidation of the disulfide bond can lead to the formation of a series of sulfur-containing species with higher oxidation states. Potential products include:

-

Thiosulfinate: An intermediate oxidation product.

-

Thiosulfonate: A more stable oxidation product.

-

Sulfonic acid: Further oxidation can lead to the cleavage of the disulfide bond and the formation of penicillamine (B1679230) sulfonic acid.

-

Penicillamine Trisulfide: This has been identified as a related substance in penicillamine drug substance.[5]

-

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds.

-

UV Radiation: Photolysis can lead to the homolytic cleavage of the disulfide bond, generating thiyl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, including:

-

Recombination to form the original disulfide.

-

Reaction with other molecules to form new sulfur-containing adducts.

-

Further degradation leading to smaller, fragmented molecules.

-

Thermal Degradation

High temperatures can accelerate degradation reactions.

-

Elevated Temperatures: Thermal stress can lead to the cleavage of the disulfide bond and other susceptible bonds in the molecule. The specific degradation products will depend on the temperature and the presence of other reactive species. In the presence of certain metal ions like Cu++, D-penicillamine can influence the thermal denaturation of proteins, highlighting its reactivity at elevated temperatures.[6]

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Caption: Potential degradation pathways of this compound.

Identified and Potential Degradation Products

Based on the available literature and chemical principles, the following table summarizes the identified and potential degradation products of this compound.

| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition | Reference |

| D-Penicillamine | C₅H₁₁NO₂S | 149.21 | Reduction | [7] |

| Penicillamine-cysteine disulfide | C₈H₁₆N₂O₄S₂ | 268.35 | Thiol-disulfide exchange | [1] |

| Penicillamine Trisulfide | C₁₀H₂₀N₂O₄S₃ | 328.47 | Oxidative Stress | [5] |

| Penicillamine Sulfonic Acid | C₅H₁₁NO₅S | 197.21 | Strong Oxidation | Inferred |

| Thiazolidine Carboxylic Acid | C₄H₇NO₂S | 133.17 | Potential Impurity/Degradant | [5] |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. The specific conditions should be optimized to achieve a target degradation of 5-20%.[3]

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture).

-

Add hydrochloric acid (HCl) to a final concentration of 0.1 M.

-

Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of sodium hydroxide (B78521) (NaOH), and dilute to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound.

-

Add NaOH to a final concentration of 0.1 M.

-

Maintain the solution at room temperature for a specified period.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute for analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in purified water.

-

Reflux the solution at 60°C for a specified period.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

Oxidative Degradation

-

Prepare a solution of this compound.

-

Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

-

Keep the solution at room temperature and protected from light for a specified period.

-

At each time point, withdraw an aliquot and dilute for analysis.

Photolytic Degradation

-

Expose a solution of this compound and the solid drug substance to a calibrated light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines).

-

Maintain a control sample in the dark at the same temperature.

-

Analyze the samples at appropriate time intervals.

Thermal Degradation

-

Place the solid this compound in a temperature-controlled oven at a specified temperature (e.g., 80°C).

-

Analyze the sample at various time points.

The following workflow diagram outlines the general process for conducting and analyzing forced degradation studies.

Caption: Workflow for forced degradation studies and analysis.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC Method Development

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of all components.

-

Detection:

-

UV Detection: D-penicillamine and its disulfide have weak UV absorbance. Detection is often performed at low wavelengths (e.g., 210-230 nm).

-

Fluorescence Detection: Derivatization with a fluorescent agent, such as N-(1-pyrenyl)maleimide (NPM), can significantly enhance sensitivity and selectivity.[8]

-

Electrochemical Detection: This technique is highly sensitive for thiol-containing compounds and their disulfides.

-

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for the structural elucidation of unknown degradation products.[9][10] By coupling HPLC with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the degradation products and their fragmentation patterns, which are used to deduce their structures.

Conclusion

The identification and characterization of this compound degradation products are essential for ensuring the quality and safety of pharmaceutical formulations. A systematic approach involving forced degradation studies under various stress conditions, coupled with the development and validation of a stability-indicating HPLC method and the use of LC-MS/MS for structural elucidation, is necessary. While the information on specific degradation products of this compound is limited, this guide provides a robust framework based on established chemical principles and analytical strategies for researchers, scientists, and drug development professionals to effectively tackle this challenge. Further research in this area will contribute to a more complete understanding of the stability of this important pharmaceutical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. [PDF] High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

In Vivo Metabolism of D-Penicillamine Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-penicillamine, a disease-modifying antirheumatic drug (DMARD) and chelating agent, undergoes extensive in vivo metabolism, primarily through oxidation to its disulfide forms. This technical guide provides a comprehensive overview of the in vivo metabolism of D-penicillamine disulfide, a key metabolite in the biotransformation of D-penicillamine. The guide covers the absorption, distribution, biotransformation, and excretion of D-penicillamine and its disulfide metabolites, with a focus on quantitative data and detailed experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the complex pharmacokinetics of this compound.

Introduction

D-penicillamine (D-2-amino-3-mercapto-3-methylbutanoic acid) is the D-isomer of penicillamine (B1679230) and is utilized therapeutically for conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis.[1] Its therapeutic activity is largely attributed to its free sulfhydryl group. In biological systems, D-penicillamine readily undergoes oxidation to form this compound (PSSP) and mixed disulfides, most notably with L-cysteine to form penicillamine-cysteine disulfide (PSSC).[2][3] These disulfide metabolites are major circulating forms of the drug and play a significant role in its overall pharmacokinetic profile. Understanding the in vivo fate of this compound is therefore critical for optimizing therapeutic regimens and minimizing potential toxicities.

Metabolic Pathways of this compound

The in vivo metabolism of D-penicillamine is characterized by a dynamic interplay between the reduced (thiol) and oxidized (disulfide) forms. While D-penicillamine is administered in its reduced form, it is rapidly oxidized in the gastrointestinal tract and bloodstream.

3.1 Formation of this compound:

Following oral administration, D-penicillamine is absorbed and rapidly converted to its disulfide metabolites. This oxidation can occur non-enzymatically and is also influenced by plasma components. The primary disulfide metabolites are:

-

This compound (PSSP): Formed by the oxidation of two molecules of D-penicillamine.

-

Penicillamine-cysteine disulfide (PSSC): A mixed disulfide formed between D-penicillamine and the endogenous amino acid L-cysteine.[4]

3.2 Further Biotransformation:

A minor metabolic pathway for D-penicillamine involves S-methylation to form S-methyl-D-penicillamine.[4] The disulfide forms are the predominant circulating metabolites.

3.3 In Vivo Reduction of this compound:

While oxidation is the primary metabolic fate of D-penicillamine, the in vivo reduction of this compound back to the active thiol form can occur, although it is considered to be less efficient compared to other disulfide compounds.[5] This reduction can be mediated by endogenous reducing agents such as glutathione. However, studies have shown that enzyme-mediated reduction of penicillamine disulfide is limited.[5]

3.4 Protein Binding:

A significant portion of D-penicillamine and its disulfide metabolites in plasma is bound to proteins, particularly albumin.[2] This protein binding contributes to the prolonged elimination half-life of the disulfide metabolites.

3.5 Excretion:

The primary route of elimination for D-penicillamine and its metabolites is renal excretion.[2] The disulfide forms are the main compounds found in the urine.[2][4] A portion of an oral dose may also be excreted in the feces, largely representing the unabsorbed fraction of the drug.[3]

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of D-penicillamine.

Caption: Overview of D-Penicillamine Metabolism.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of D-penicillamine and its disulfide metabolites exhibit significant inter-individual variability. The following tables summarize key quantitative data from published studies in humans.

Table 1: Pharmacokinetic Parameters of D-Penicillamine and its Disulfide Metabolites

| Parameter | D-Penicillamine | This compound (PSSP) | Penicillamine-Cysteine Disulfide (PSSC) | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | Similar to parent drug | Similar to parent drug | [2] |

| Peak Plasma Concentration (Cmax) after 250 mg oral dose | 1 - 2 mg/L | - | - | [2] |

| Elimination Half-life (t½) | Biphasic: Initial: 0.86 - 4.41 h; Final: 3.4 - 9.45 h | Biphasic: Initial: 0.81 - 4.41 h; Final: 5.62 - 21.7 h | Biphasic: Initial: 0.81 - 4.41 h; Final: 5.62 - 21.7 h | [6] |

| Oral Bioavailability | 40 - 70% | - | - | [2][7] |

| Protein Binding | >80% (primarily albumin) | Bound to protein | Bound to protein | [2] |

Table 2: Urinary Excretion of D-Penicillamine and its Metabolites

| Parameter | Value | Reference(s) |

| Total urinary excretion of drug and metabolites (% of oral dose) | 12.0 - 48.7% | [6] |

| Major urinary metabolites | Penicillamine disulfide (PSSP), Penicillamine-cysteine disulfide (PSSC) | [4] |

| Minor urinary metabolite | S-methyl-D-penicillamine | [4] |

Experimental Protocols

The analysis of D-penicillamine and its disulfide metabolites in biological fluids is challenging due to the compound's instability and the presence of endogenous thiols. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is the most common and sensitive method for their quantification.

6.1 Sample Collection and Preparation

6.1.1 Plasma:

-

Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

To prevent auto-oxidation, plasma samples should be immediately acidified or treated with a reducing agent if only the free thiol form is to be measured. For total penicillamine (free and disulfide), a reduction step is necessary prior to analysis.

-

For the analysis of total D-penicillamine, plasma proteins are precipitated with an acid (e.g., perchloric acid or trichloroacetic acid).

-

The supernatant is then collected for HPLC analysis.

6.1.2 Urine:

-

Collect urine samples and store them at low temperatures (e.g., -20°C or -80°C) until analysis.

-

Thaw urine samples and centrifuge to remove any particulate matter.

-

Urine samples can often be diluted with the mobile phase and directly injected into the HPLC system.

6.2 High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

6.2.1 Principle:

HPLC-ECD is a highly sensitive technique for the detection of electroactive compounds like thiols and disulfides. A dual-electrode system is often employed. The upstream electrode is set at a reducing potential to cleave the disulfide bonds of PSSP and PSSC into the free thiol form. The downstream electrode is set at an oxidizing potential to detect the free thiol of D-penicillamine.[2]

6.2.2 Typical HPLC-ECD Parameters:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent. The pH of the mobile phase is critical for optimal separation and detection.

-

Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.

-

Detector: An electrochemical detector with a dual gold/mercury amalgam working electrode.

-

Upstream (reducing) potential: Approximately -1.0 V.

-

Downstream (oxidizing) potential: Approximately +0.15 V.

-

6.3 Experimental Workflow Visualization

Caption: Workflow for D-Penicillamine Analysis.

Conclusion

The in vivo metabolism of D-penicillamine is dominated by its conversion to this compound and mixed disulfides. These metabolites have distinct pharmacokinetic profiles compared to the parent drug, including a longer elimination half-life due to significant protein binding. The quantification of D-penicillamine and its disulfides in biological matrices requires sensitive and specific analytical methods, with HPLC-ECD being the technique of choice. A thorough understanding of the formation, interconversion, and elimination of this compound is essential for the effective and safe use of D-penicillamine in clinical practice and for the development of new therapeutic strategies involving this compound.

References

- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An outline of D-penicillamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversibility of disulfide formation. Comparison of chemical and enzyme-mediated reduction of penicillamine and captopril disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the major metabolites of D-penicillamine in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability and pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of D-Penicillamine Disulfide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a chelating agent and immunomodulator, undergoes extensive metabolism upon administration, with the formation of various disulfide compounds being a primary pathway. Among these, D-penicillamine disulfide (PSSP) and the mixed disulfide with cysteine (PSSC) are major circulating metabolites. Understanding the pharmacokinetic profile of these disulfide metabolites is crucial for elucidating the parent drug's mechanism of action, efficacy, and safety profile. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in key animal models, details the experimental protocols for such studies, and visualizes the metabolic pathways and experimental workflows.

Metabolic Pathway of D-Penicillamine

D-penicillamine is rapidly absorbed after oral administration and undergoes biotransformation primarily in the liver. The thiol group of D-penicillamine is highly reactive and readily forms disulfide bridges with itself to form this compound, or with other endogenous thiols like cysteine to form D-penicillamine-cysteine disulfide. A significant portion of D-penicillamine in the plasma is also bound to proteins, particularly albumin, through disulfide linkages.[1]

Pharmacokinetic Parameters of this compound

While data specifically quantifying this compound across various animal models are limited, studies measuring "total D-penicillamine" in plasma provide significant insights, as the disulfide form is predominant.

Canine Models

A study in dogs provides valuable pharmacokinetic data for total D-penicillamine following oral administration. It is important to note that the study found D-penicillamine to exist predominantly in its dimeric (disulfide) form in plasma.[2] Therefore, the following parameters are largely representative of this compound.

| Parameter | Fasted State (12.5 mg/kg PO) | Fed State (12.5 mg/kg PO) |

| Animal Model | Nine purpose-bred dogs | Nine purpose-bred dogs |

| Cmax (µg/mL) | 8.7 ± 3.1 | 1.9 ± 1.6 |

| AUC (µg/mL·h) | 16.9 ± 5.9 | 4.9 ± 3.4 |

| Data presented as mean ± standard deviation. |

Coadministration of D-penicillamine with food significantly reduces its bioavailability in dogs, as evidenced by the lower Cmax and AUC values in the fed state.[3]

Rodent Models

Experimental Protocols

Canine Pharmacokinetic Study Protocol

This protocol is based on a study investigating the pharmacokinetics and relative bioavailability of D-penicillamine in fasted and non-fasted dogs.[3]

Methodology Details:

-

Animal Model: Nine purpose-bred dogs with a median body weight of 17.0 kg were used.[3]

-

Study Design: A randomized, crossover design was employed where each dog received the drug under both fasted and fed conditions, with a washout period between treatments.[3]

-

Dosing: D-penicillamine was administered orally at a dose of 12.5 mg/kg.[3]

-